4,7-Dichloro-2-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
116434-94-7 |
|---|---|
Molecular Formula |
C15H9Cl2N |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
4,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
PCHBNMXAFNHKRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Synonyms |
4,7-Dichloro-2-phenylquinoline |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4,7 Dichloro 2 Phenylquinoline
Electrophilic and Nucleophilic Reaction Pathways
The electronic disparity within the quinoline (B57606) system dictates its susceptibility to either nucleophilic or electrophilic attack at different locations. The pyridine-like ring is electron-poor and thus reactive towards nucleophiles, while the benzenoid ring and the C2-phenyl group are more amenable to electrophilic substitution. arsdcollege.ac.in
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 4,7-dichloro-2-phenylquinoline. The chlorine atoms on the quinoline core can be displaced by a variety of nucleophiles. A key feature of this process is its regioselectivity, which is governed by the electronic environment of the carbon-chlorine bonds.
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position. nih.govcdnsciencepub.com This enhanced reactivity is attributed to the C4 position being para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism of the SNAr reaction. govtpgcdatia.ac.in In contrast, the C7 position is part of the benzenoid ring and is less activated.
This reactivity difference allows for selective monosubstitution at the C4 position under controlled conditions. For instance, various 4-chloro-2-arylquinoline compounds react with amide solvents, such as N,N-dimethylformamide (DMF), which act as both solvent and nucleophile source (providing a dimethylamino group), to yield 4-amino-2-phenylquinoline derivatives. researchgate.net The reaction typically proceeds by heating the substrate in the amide solvent. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Dihaloquinolines
| Substrate | Nucleophile/Reagent | Position of Substitution | Product Type |
|---|---|---|---|
| 4,7-Dichloroquinoline (B193633) | Amines | C4 | 4-Amino-7-chloroquinoline |
| 4,7-Dichloroquinoline | Alkoxides | C4 | 4-Alkoxy-7-chloroquinoline |
| 4-Chloro-2-arylquinolines | N,N-Dimethylformamide (DMF) | C4 | 4-(Dimethylamino)-2-arylquinoline |
This table illustrates the general regioselectivity observed in SNAr reactions of related dichloroquinolines, where the C4 position is preferentially targeted.
While the quinoline ring itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the pendant phenyl ring at the C2 position can undergo electrophilic substitution. arsdcollege.ac.insmolecule.com The quinoline moiety acts as a deactivating group, making the attached phenyl ring less reactive than benzene (B151609) itself. The substitution pattern on the phenyl ring (ortho, meta, para) will be directed by the electronic influence of the quinoline substituent. Generally, such reactions require forcing conditions. Interactions of phenyl cations with 2-phenylquinoline (B181262) can lead to electrophilic substitution on the phenyl group. nih.gov
Coupling Reactions and Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to haloquinolines. For this compound, these reactions offer a pathway to introduce diverse functional groups, again often with high regioselectivity.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is highly effective for modifying this compound. Consistent with SNAr reactivity, the Suzuki coupling occurs preferentially at the more labile C4 position. nih.govcdnsciencepub.com This allows for the selective synthesis of 4-aryl-7-chloro-2-phenylquinolines. By adjusting reaction conditions or using a more reactive substrate like 7-chloro-4-iodoquinoline, high yields of the C4-coupled product can be achieved. cdnsciencepub.com A second coupling at the C7 position can be performed in a subsequent step to afford disubstituted products. nih.gov
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a precursor like palladium acetate (B1210297), and requires a base to activate the boronic acid. fishersci.esresearchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dihaloquinolines
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Substrate | 4,7-Dichloroquinoline | Electrophilic partner |
| Coupling Partner | Phenylboronic acid, Vinylboronic acids | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Water, Toluene, Dioxane, DMF | Reaction medium |
This table outlines the general components for the Suzuki-Miyaura reaction as applied to haloquinolines. cdnsciencepub.comresearchgate.net
Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have also been adapted for dihaloquinolines. nih.gov
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com For dihaloquinolines, this reaction has been shown to be regioselective, favoring the C4 position. nih.gov
The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orglibretexts.org This reaction is a powerful method for synthesizing aryl alkynes. gold-chemistry.org When applied to dihaloquinolines, selectivity is observed. For substrates with two different halogen atoms (e.g., bromo and iodo), the coupling occurs at the site of the more reactive halide (iodide > bromide > chloride). libretexts.orgnrochemistry.com For a substrate like this compound, the greater electrophilicity of the C4 position would favor coupling at that site. nih.govlibretexts.org
Table 3: General Parameters for Sonogashira Coupling
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Substrate | Aryl/Vinyl Halide (e.g., 4,7-dichloroquinoline) | Electrophilic partner |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary palladium catalyst |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates transmetalation |
| Base | Diisopropylamine, Triethylamine | Alkyne deprotonation and acid scavenger |
| Solvent | THF, DMF | Reaction medium |
This table summarizes the key components of a typical Sonogashira coupling reaction. libretexts.orgnrochemistry.com
Oxidation, Reduction, and Ring Transformation Mechanisms
Beyond substitutions and couplings at the halogenated sites, the quinoline core of this compound can undergo oxidation, reduction, and more complex ring transformations.
Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. arsdcollege.ac.in This transformation is typically achieved using peracids or hydrogen peroxide with a suitable catalyst. rsc.org The oxidation of 2-phenylquinoline to its N-oxide has been successfully carried out using hydrogen peroxide and a molybdenum-based catalyst. rsc.org This reaction alters the electronic properties of the ring system, making it more susceptible to certain types of substitutions.
Reduction: The quinoline ring can be reduced to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This reduction can be accomplished through catalytic hydrogenation or with chemical reducing agents. The reduction of a 2-phenylquinoline has been demonstrated using a chiral chalcogen bonding catalyst system, yielding the corresponding tetrahydroquinoline. researchgate.net
Ring Transformation: Under specific conditions, the quinoline ring system can be rearranged to form other heterocyclic structures. For example, quinolines can be converted into indole (B1671886) derivatives. researchgate.netsci-hub.se One reported method involves the ozonolysis of a 1-acyl-1,4-dihydroquinoline-4-phosphonate intermediate, which is generated from the parent quinoline, to yield a 3-formylindole derivative upon workup. sci-hub.se Such transformations showcase the versatility of the quinoline scaffold in the synthesis of diverse molecular architectures. sciencedaily.comtitech.ac.jp
Anomeric-Based Oxidation Mechanisms in Quinoline Synthesis
The synthesis of certain quinoline derivatives can be achieved through a sophisticated mechanism known as anomeric-based oxidation. This stereoelectronic effect plays a pivotal role in justifying unusual chemical phenomena and has been applied to the synthesis of 2-aryl-quinoline-4-carboxylic acids. nih.govacs.org The anomeric effect, in its classical sense, involves the interaction of a lone pair of electrons on a heteroatom with the antibonding orbital (σ*) of an adjacent bond. A key extension of this is the vinylogous anomeric effect, where the electronic interaction is transmitted through a carbon-carbon double bond. nih.govrsc.org
In the context of quinoline synthesis, a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism has been proposed. researchgate.net This mechanism is particularly relevant in multicomponent reactions (MCRs) that offer a green and efficient route to complex molecules. nih.gov A plausible mechanistic pathway for the formation of a 2-aryl-quinoline-4-carboxylic acid derivative, for instance, involves several key steps. nih.govacs.org
The reaction is often catalyzed by entities such as ionically tagged magnetic nanoparticles. nih.govacs.org The process initiates with the nucleophilic attack of an amine (like 1-naphthylamine) on a catalytically activated aldehyde, leading to an imine intermediate. nih.govacs.org Subsequently, the enol form of pyruvic acid attacks this imine. nih.govacs.org The resulting intermediate then undergoes cyclization and subsequent oxidation, driven by the anomeric effect, to yield the final quinoline product. nih.govresearchgate.net This anomeric-based oxidation pathway facilitates the reaction under solvent-free conditions, often resulting in high yields and short reaction times. nih.govacs.org
The table below summarizes the key aspects of a proposed anomeric-based oxidation mechanism for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
| Step | Description | Intermediates |
| 1 | Nucleophilic attack of an amine on a catalytically activated aldehyde. | Imine intermediate |
| 2 | Attack of the enol form of pyruvic acid on the imine. | Adduct of imine and enol |
| 3 | Intramolecular cyclization. | Dihydroquinoline derivative |
| 4 | Anomeric-based oxidation and aromatization. | 2-Aryl-quinoline-4-carboxylic acid |
It is important to note that while this mechanism provides a powerful strategy for the synthesis of the quinoline core, the direct synthesis of this compound via this specific pathway is not explicitly detailed in the reviewed literature. The primary application shown is for 2-aryl-quinoline-4-carboxylic acids. nih.govacs.orgacs.org
Derivatives and Functionalization Strategies of 4,7 Dichloro 2 Phenylquinoline
Regioselective Functionalization at the Quinoline (B57606) Core
The differential reactivity of the chlorine atoms at the C4 and C7 positions of the quinoline ring is a cornerstone of its synthetic utility. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C7 position. nih.govcdnsciencepub.com This regioselectivity allows for the stepwise functionalization of the quinoline core.
The activated C4-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with various nitrogen and sulfur nucleophiles. This provides a direct route to 4-aminoquinoline (B48711) and 4-thioquinoline derivatives.
Research has demonstrated the successful substitution of the C4-chlorine with amines. For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines such as o-phenylenediamine, thiosemicarbazide (B42300), and 3-amino-1,2,4-triazole proceeds under reflux in ethanol, often facilitated by ultrasound irradiation to shorten reaction times. semanticscholar.org Another approach involves using amide solvents like N,N-dimethylformamide (DMF) at reflux, which can act as both the solvent and the aminating agent. researchgate.net A key intermediate for many complex derivatives is formed by reacting 4,7-dichloroquinoline with p-phenylene diamine, yielding N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine. tandfonline.com Similarly, the C4-chlorine can be displaced by a morpholine (B109124) group in the presence of a base like potassium carbonate in DMF at elevated temperatures. mdpi.com
Reactions involving thiols also selectively occur at the C4 position. researchgate.net These substitutions are crucial for introducing sulfur-containing functional groups, which can be further modified or are integral to the target molecule's structure.
| Reactant with 4,7-dichloroquinoline | Reaction Conditions | Product | Reference |
|---|---|---|---|
| p-phenylene diamine | Ethanol, glacial acetic acid, reflux | N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine | tandfonline.com |
| Morpholine | K₂CO₃, DMF, 120 °C | 4-(7-chloroquinolin-4-yl)morpholine derivative | mdpi.com |
| Thiosemicarbazide | Ethanol, ultrasonic bath | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | semanticscholar.org |
| 3-Amino-1,2,4-triazole | Ethanol, ultrasonic bath | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | semanticscholar.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing alkyl and aryl groups at the quinoline core. These reactions exhibit high regioselectivity, favoring the C4 position. nih.govcdnsciencepub.com
The Suzuki reaction of 4,7-dichloroquinoline with various arylboronic acids, catalyzed by palladium acetate (B1210297) in the absence of phosphine (B1218219) ligands, proceeds efficiently in boiling water. cdnsciencepub.com This method allows for the synthesis of 4-aryl-7-chloroquinolines in good yields. For example, the reaction with phenylboronic acid yields 7-chloro-4-phenylquinoline (B8680999). cdnsciencepub.com While the reaction is highly selective for the C4 position, a minor amount of the 4,7-diphenylquinoline product can sometimes be observed. cdnsciencepub.com The resulting 4-aryl-7-chloroquinoline can then undergo a second coupling reaction at the C7 position to create disubstituted quinolines. nih.gov
| Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, boiling water | 7-chloro-4-phenylquinoline | cdnsciencepub.com |
| Various aryl boronic acids | Palladium/Sphos | 4-Aryl-7-chloroquinoline derivatives | researchgate.net |
Functionalization of the Phenyl Substituent
Functionalization of the pre-existing phenyl ring at the C2 position of the 4,7-dichloro-2-phenylquinoline scaffold is a less common strategy compared to the synthesis of the quinoline from an already functionalized phenyl precursor. nih.govasianpubs.org Most synthetic routes build the core using substituted anilines or phenyl-containing reactants to introduce desired functionalities onto the phenyl ring. However, standard electrophilic aromatic substitution reactions could potentially be applied to the phenyl group, although selectivity between the phenyl ring and the quinoline's benzene (B151609) ring would need to be controlled.
Halogenation and Dehalogenation Approaches
Modification of the halogen substituents on the this compound core can be achieved through dehalogenation or further halogenation.
Dehalogenation involves the removal of one or both chlorine atoms. This is typically achieved through catalytic hydrogenation. For instance, after a selective reaction at one of the halogenated positions, a remaining halogen can be removed using hydrogen gas and a palladium catalyst (e.g., Pd/C). nih.gov This process replaces the halogen atom with a hydrogen atom, which is useful for creating specific substitution patterns. researchgate.net
Halogenation can introduce additional or different halogen atoms to the molecule. For example, electrophilic halogenation could potentially add bromine or iodine to the electron-rich positions of the quinoline or phenyl rings, provided that suitable reaction conditions are employed. nih.govgoogle.com The synthesis of compounds like 4-bromo-7,8-dichloro-2-phenylquinoline (B3185946) suggests that the quinoline ring can accommodate further halogenation. evitachem.com
N-Oxidation and Heterocycle Annulation with this compound Scaffold
N-Oxidation of the quinoline nitrogen atom is a key transformation that alters the reactivity of the heterocyclic ring. The resulting N-oxide can be used as an intermediate to achieve functionalizations that are not possible with the parent quinoline. mdpi.commdpi.com The oxidation of 4,7-dichloroquinoline to 4,7-dichloroquinoline 1-oxide can be performed efficiently using several methods. One common method employs meta-chloroperbenzoic acid (m-CPBA) in a solvent like chloroform. mdpi.com An alternative, environmentally friendlier approach uses hydrogen peroxide as the oxidant in the presence of a catalyst, such as phosphomolybdic acid in acetonitrile (B52724) or in acetic acid. mdpi.comnih.gov The formation of the N-oxide activates the C2 position, facilitating subsequent nucleophilic substitution or C-H activation reactions. mdpi.comnih.gov
Heterocycle Annulation refers to the construction of a new ring fused onto the existing molecular framework. nih.govnih.govacs.org Starting from a functionalized this compound derivative, subsequent intramolecular or intermolecular reactions can lead to the formation of more complex polycyclic systems. For example, a derivative with appropriate functional groups on the quinoline core or the phenyl substituent could be induced to cyclize, forming an additional heterocyclic ring.
Synthesis of Quinoline-Imidazole and Quinoline-Triazole Derivatives
The this compound scaffold is a valuable starting material for the synthesis of hybrid molecules containing other heterocyclic rings, such as imidazole (B134444) and triazole.
Quinoline-Imidazole Derivatives are commonly synthesized through multi-component reactions. A prevalent method involves a two-step process. First, 4,7-dichloroquinoline is reacted with a diamine, such as p-phenylene diamine, to produce a 4-aminoquinoline intermediate. tandfonline.com This intermediate is then subjected to a cyclization reaction with benzil, an appropriate aldehyde, and ammonium (B1175870) acetate in acetic acid to construct the imidazole ring, yielding complex quinoline-imidazole hybrids. tandfonline.comnih.gov Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing quinoline-based imidazole derivatives. researchgate.net
Quinoline-Triazole Derivatives can also be prepared from this compound. A direct approach involves the nucleophilic substitution of the C4-chlorine with an amino-triazole, such as 3-amino-1,2,4-triazole, to directly link the two heterocycles. semanticscholar.org More elaborate multi-step syntheses are also common. For example, a quinoline carbohydrazide (B1668358) can be prepared and then cyclized to form a triazole ring. tandfonline.com Another route involves converting a quinoline precursor to a thiosemicarbazide, which is then cyclized in a basic medium to form a mercapto-triazole derivative. This intermediate can be further functionalized to yield a variety of quinoline-triazole compounds. nih.gov
| Derivative Type | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Quinoline-Imidazole | Two-step: SNAr followed by imidazole ring formation | 4,7-dichloroquinoline, p-phenylene diamine, benzil, aldehydes, ammonium acetate | tandfonline.com |
| Quinoline-Triazole | Direct SNAr | 4,7-dichloroquinoline, 3-amino-1,2,4-triazole | semanticscholar.org |
| Quinoline-Triazole | Multi-step: thiosemicarbazide formation and cyclization | Quinoline-thiosemicarbazides, base (e.g., KOH) | nih.gov |
Theoretical and Computational Investigations of 4,7 Dichloro 2 Phenylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 4,7-dichloro-2-phenylquinoline, such calculations can elucidate its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.govnih.govnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy.
In the study of quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. nih.govnih.govsapub.org For this compound, DFT would be used to calculate its ground-state energy, electron distribution, and orbital energies. These calculations are crucial for understanding the molecule's stability and chemical behavior. While specific DFT studies on this compound are not widely detailed in available literature, the methodology is standard for analyzing related heterocyclic compounds. nih.govsapub.org
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. wikipedia.org It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron movements. wikipedia.orgststephens.net.inquora.com While the HF method can be a useful starting point, it often requires refinement to achieve higher accuracy.
Post-Hartree-Fock methods are a class of techniques developed to improve upon the HF approximation by explicitly including electron correlation. wikipedia.orguba.ar These methods, such as Møller–Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory, provide more accurate energies and properties but at a greater computational cost. wikipedia.orguba.ar For a molecule like this compound, applying these methods would yield a more precise description of its electronic energy and wavefunction, which is particularly important for processes where electron correlation plays a significant role.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. nih.govmdpi.comnih.govspectroscopyonline.com These methods are invaluable for exploring molecular structures, conformational dynamics, and intermolecular interactions.
Structural optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.comresearchgate.net For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable geometry is reached. This is critical for determining key structural parameters such as bond lengths, bond angles, and dihedral angles.
Conformational analysis extends this by exploring the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. The phenyl group attached to the quinoline core of this compound can rotate, leading to different conformers with varying energies. Computational methods can map the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers between them.
The electronic structure of a molecule describes the arrangement and energies of its electrons. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govschrodinger.comsemanticscholar.org A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.govschrodinger.com For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insights into its charge transfer characteristics and reactivity patterns. nih.govsapub.org
Below is an interactive table representing hypothetical data for the Frontier Molecular Orbitals of this compound, as specific experimental or calculated values are not available in the search results. This data is illustrative of what a typical computational analysis would yield.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -1.50 | Second Lowest Unoccupied Molecular Orbital |
| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |
| HOMO | -6.30 | Highest Occupied Molecular Orbital |
| HOMO-1 | -6.95 | Second Highest Occupied Molecular Orbital |
| HOMO-LUMO Gap | 4.15 | Energy difference between HOMO and LUMO |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deavogadro.ccresearchgate.netchemrxiv.org The MEP is calculated at various points on the electron density surface of the molecule and is typically represented using a color scale.
Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.
Blue regions represent a positive electrostatic potential, indicating areas of low electron density or electron deficiency. These are potential sites for nucleophilic attack.
Green regions denote areas with a near-zero or neutral potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atoms due to their high electronegativity, making them potential sites for interaction with electrophiles. wolfram.com Conversely, positive potential would be expected on the hydrogen atoms. nih.gov Such a map provides a powerful visual guide to the molecule's reactive sites.
Based on a thorough review of the available research, specific theoretical and computational investigations focusing solely on this compound for the outlined topics could not be located. The search did not yield dedicated studies on the noncovalent interactions, Hirshfeld surface analysis, global chemical reactivity descriptors, computationally predicted spectroscopic parameters, or molecular dynamics of this specific compound.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. Information on related quinoline derivatives exists, but per the instructions to focus strictly on this compound, this information has been excluded.
Advanced Spectroscopic Characterization Techniques for 4,7 Dichloro 2 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and type of atoms, their chemical environment, and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of 4,7-Dichloro-2-phenylquinoline, each unique proton in the molecule gives rise to a distinct signal. The aromatic region of the spectrum is of particular interest. The protons on the quinoline (B57606) core (H3, H5, H6, and H8) and the protons on the C2-phenyl group would appear as multiplets. The singlet for H3 is anticipated in the downfield region due to the influence of the nitrogen atom and the phenyl ring. The H5, H6, and H8 protons on the dichlorinated benzene (B151609) ring of the quinoline system would exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. The protons of the phenyl group at the C2 position would also produce signals in the aromatic region, with their chemical shifts and multiplicities depending on their position relative to the quinoline ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound results in a separate signal. Due to the presence of two electron-withdrawing chlorine atoms and the aromatic rings, the signals for the carbon atoms of the quinoline and phenyl rings are expected in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the chlorine atoms (C4 and C7) and the nitrogen atom (C2 and C8a) would show characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between adjacent protons on the quinoline and phenyl rings, helping to trace the connectivity within these ring systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). frontiersin.org This is invaluable for assigning which proton signal corresponds to which carbon signal in the molecular structure. frontiersin.org Every protonated carbon would show a cross-peak, simplifying the assignment of the complex aromatic signals. frontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). frontiersin.org This technique is particularly powerful for identifying the connections between different fragments of the molecule, such as the linkage of the phenyl group to the C2 position of the quinoline core and the positions of the non-protonated (quaternary) carbons. frontiersin.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.org For this compound (C₁₅H₉Cl₂N), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of the two chlorine atoms would also be clearly resolved.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating protonated molecules [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, allowing for the confirmation of its molecular weight. The isotopic distribution pattern resulting from the two chlorine atoms would be a key diagnostic feature in the mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is crucial for confirming its molecular weight and isotopic distribution, as well as for separating it from potential impurities or isomers.
Research Findings: While specific experimental LC-MS data for this compound is not extensively published, the expected results can be reliably predicted based on its chemical structure. The molecular formula of the compound is C₁₅H₉Cl₂N, leading to a calculated monoisotopic mass of approximately 273.01 g/mol . An isomer, 2,6-dichloro-4-phenylquinoline (B1308551), has been characterized by LC-MS and confirms a molecular ion peak at m/z 274.1 [M+H]⁺, which is consistent with this molecular weight .
In a typical LC-MS analysis using a soft ionization source like electrospray ionization (ESI), this compound would be expected to be detected as a protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a distinctive cluster of peaks in the mass spectrum:
[M]+: The peak corresponding to the molecule with two ³⁵Cl atoms.
[M+2]+: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.
[M+4]+: The peak for molecules with two ³⁷Cl atoms.
The theoretical intensity ratio for these peaks is approximately 9:6:1, which serves as a clear fingerprint for the presence of two chlorine atoms in the structure. The primary ions expected in the ESI mass spectrum are detailed in the table below.
Table 1: Expected LC-MS Adducts and Isotopic Peaks for this compound
| Adduct/Ion | Calculated m/z | Isotopic Composition | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 274.0186 | C₁₅H₁₀³⁵Cl₂N⁺ | 100% (Reference) |
| [M+2+H]⁺ | 276.0157 | C₁₅H₁₀³⁵Cl³⁷ClN⁺ | ~65% |
| [M+4+H]⁺ | 278.0127 | C₁₅H₁₀³⁷Cl₂N⁺ | ~10% |
| [M+Na]⁺ | 296.0006 | C₁₅H₉³⁵Cl₂NNa⁺ | Commonly observed adduct |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum reveals the presence of specific chemical bonds and functional groups.
Research Findings: Direct FT-IR spectral data for this compound is not readily available in the literature. However, the spectrum can be interpreted by analyzing its constituent parts: the quinoline core and the phenyl group, and by referencing data from the closely related precursor, 4,7-dichloroquinoline (B193633) nih.govnist.gov. The introduction of the 2-phenyl group is expected to add characteristic aromatic C-H and C=C stretching and bending vibrations.
Key vibrational modes expected for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N Stretching: The aromatic rings (both quinoline and phenyl) give rise to a series of sharp absorption bands between 1620 cm⁻¹ and 1400 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bonds are expected to produce strong absorptions in the fingerprint region. For the parent compound, 4,7-dichloroquinoline, a characteristic band involving the C-Cl stretch is reported around 1090 cm⁻¹ dergipark.org.tr.
C-H Out-of-Plane Bending: These vibrations, appearing below 900 cm⁻¹, are highly characteristic of the substitution pattern on the aromatic rings.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1610-1580 | C=C/C=N Ring Stretch | Medium to Strong |
| 1550-1450 | C=C/C=N Ring Stretch | Medium to Strong |
| ~1090 | C-Cl Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds, making it excellent for observing the C-C backbone of aromatic systems.
Research Findings: As with FT-IR, specific Raman spectra for this compound are not widely published. Analysis of related compounds, such as 4,7-dichloroquinoline, shows characteristic Raman bands that can be used for interpretation dergipark.org.trnih.gov. The symmetric vibrations of the fused aromatic system and the phenyl substituent are expected to be prominent. A notable band for 4,7-dichloroquinoline is observed at approximately 1090 cm⁻¹, assigned to the δ(C-Cl) mode, which would also be expected in the target compound dergipark.org.tr. The ring breathing modes of both the quinoline and phenyl rings typically give rise to strong Raman signals.
Table 3: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1610-1580 | C=C Ring Stretch (Quinoline/Phenyl) | Strong |
| ~1380 | Quinoline Ring Breathing Mode | Strong |
| ~1090 | C-Cl Stretch | Medium to Strong |
| ~1000 | Phenyl Ring Trigonal Breathing Mode | Strong |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by measuring transitions between electronic energy levels, typically induced by the absorption of UV or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π* and n → π*.
Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by strong π → π* transitions associated with its extended conjugated system, which includes both the quinoline and phenyl rings. While a specific spectrum for this compound is not published, data from the precursor 4,7-dichloroquinoline is available nist.gov. The addition of the 2-phenyl group creates a larger conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to the precursor. An isomer, 2(2',4'-dichloro phenyl)-4-phenyl quinoline, shows absorption peaks in this extended UV-A range iaamonline.org. The spectrum would likely exhibit multiple absorption bands in the 250-350 nm range.
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent
| Approximate λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~250-280 | π → π | Phenyl and Benzenoid part of Quinoline |
| ~320-350 | π → π | Extended conjugation across the entire molecule |
| >350 | n → π* | Lone pair on Nitrogen atom (often weak and may be obscured) |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is the measurement of light emitted from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insight into the electronic excited states of a molecule. Quinoline and its derivatives are well-known for their fluorescent properties dergipark.org.tr.
Research Findings: There is no specific published photoluminescence data for this compound. However, the photophysical properties can be inferred from related structures. The compound possesses a rigid, conjugated π-system, which is conducive to fluorescence. An isomer, 2(2',4'-dichloro phenyl)-4-phenyl quinoline, is reported to be an efficient blue-emitting material, with an emission peak at 462 nm when excited at 370 nm in its solid powder form iaamonline.org. It is plausible that this compound would also exhibit fluorescence in the blue region of the visible spectrum. The exact emission wavelength and quantum yield would be influenced by the specific substitution pattern and the molecular environment (e.g., solvent polarity).
Table 5: Predicted Photoluminescence Properties for this compound
| Property | Predicted Value / Range | Comment |
|---|---|---|
| Excitation Maximum (λₑₓ) | ~350-370 nm | Corresponds to the lowest energy π → π* absorption band. |
| Emission Maximum (λₑₘ) | ~430-470 nm (Blue) | Based on data from isomeric compounds. iaamonline.org |
| Stokes Shift | ~80-100 nm | The energy difference between absorption and emission maxima. |
Fluorescence Spectroscopy
The fluorescence properties of this compound have not been extensively detailed in the available scientific literature. Quinoline and its derivatives are known to exhibit fluorescence, a property that is highly dependent on the molecular structure, substitution patterns, and the surrounding environment. scispace.comresearchgate.net The presence of a phenyl group at the 2-position and chlorine atoms at the 4- and 7-positions would be expected to modulate the electronic and photophysical properties of the quinoline core. epa.gov
Fluorescence spectroscopy is a technique used to measure the fluorescence or phosphorescence emitted from a sample. When a molecule absorbs light, it is promoted to an excited electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The key parameters obtained from fluorescence spectroscopy include:
Excitation and Emission Spectra: The excitation spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light emitted.
Quantum Yield: This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state.
Studies on related 2-phenylquinoline (B181262) compounds have shown that they can serve as ligands in metal complexes with significant photophysical properties, including phosphorescence, which is a key characteristic for applications like oxygen sensing. epa.govacs.org However, specific data regarding the excitation maxima, emission maxima, and quantum yield for this compound remains to be reported.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays, a diffraction pattern of scattered beams is generated, which provides information about the arrangement of atoms within the crystal lattice.
Single Crystal X-ray Diffraction
A definitive single-crystal X-ray diffraction study for this compound is not available in the reviewed literature. This technique, when applied to a suitable single crystal, provides the most precise and unambiguous determination of a molecule's three-dimensional structure. mdpi.com
A hypothetical data table that would be generated from a successful single-crystal XRD analysis is presented below.
Table 1: Example of Crystallographic Data from Single-Crystal XRD Analysis (Note: This table is illustrative as experimental data for this compound is not available).
| Parameter | Value |
|---|---|
| Empirical formula | C15H9Cl2N |
| Formula weight | 274.15 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P21/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (Å3) | - |
| Z (molecules per unit cell) | - |
| Calculated density (g/cm3) | - |
Powder X-ray Diffraction (PXRD)
Specific powder X-ray diffraction (PXRD) data for this compound has not been reported in the surveyed literature. PXRD is a non-destructive technique used for the characterization of crystalline materials. acs.org It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing the structure of polycrystalline or powdered samples. acs.org
A PXRD experiment provides a diffraction pattern, which is a plot of diffraction intensity versus the scattering angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. Analysis of the pattern can reveal information about the crystal structure, lattice parameters, and crystallite size. While single-crystal XRD provides a more detailed structure, PXRD is often used for routine analysis and quality control of bulk crystalline material. acs.org
A representative data table that would be generated from a PXRD analysis is shown below.
Table 2: Example of Powder X-ray Diffraction Peak List (Note: This table is illustrative as experimental data for this compound is not available).
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| - | - | - |
| - | - | - |
| - | - | - |
| - | - | - |
| - | - | - |
Electron Microscopy Techniques (e.g., SEM-EDX)
There are no specific studies in the available literature that detail the analysis of this compound using Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX).
SEM is a powerful technique for visualizing the surface morphology of a solid sample at high magnification. researchgate.net It provides detailed information about the sample's topography, including particle shape, size, and texture. When coupled with an EDX detector, the instrument can also perform elemental analysis. acs.org The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, allowing for the identification and quantification of the elements present in the analyzed area. researchgate.netresearchgate.net
For this compound, an SEM-EDX analysis would provide:
Morphological Data: SEM images would reveal the crystal habit (e.g., needles, plates, blocks) and the size distribution of the crystalline particles.
Elemental Composition: EDX analysis would confirm the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl) and could determine their relative atomic percentages, verifying the compound's elemental makeup.
An example of the data that would be obtained from an EDX analysis is presented in the table below.
Table 3: Example of Elemental Composition from EDX Analysis (Note: This table is illustrative as experimental data for this compound is not available).
| Element | Theoretical Weight % | Experimental Weight % |
|---|---|---|
| Carbon (C) | 65.72 | - |
| Hydrogen (H) | 3.31 | - (Not detectable by EDX) |
| Nitrogen (N) | 5.11 | - |
| Chlorine (Cl) | 25.86 | - |
Applications and Research Trajectories of 4,7 Dichloro 2 Phenylquinoline in Advanced Chemical Science
Role as a Versatile Synthetic Intermediate
The strategic placement of two chlorine atoms on the quinoline (B57606) ring, each with different reactivity, makes 4,7-Dichloro-2-phenylquinoline a highly versatile building block. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C7 position on the benzo-fused portion of the ring system. This differential reactivity allows for selective, stepwise functionalization, enabling the synthesis of a wide array of complex molecules.
The primary utility of this compound in synthetic chemistry is as a precursor for more elaborate quinoline derivatives. The activated C4-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles.
Research on closely related 4-chloro-2-phenylquinoline (B1581051) derivatives demonstrates that they react with amide solvents, such as N,N-dimethylformamide (DMF), which serve as both the reagent and solvent to introduce amino groups at the C4 position. researchgate.net This type of amination reaction is highly dependent on the steric and electronic nature of the amide. researchgate.net The general reactivity trend for amination with amide solvents is as follows: N,N-dimethylformamide > N,N-diethylformamide > N-methylformamide > formamide. researchgate.net
Furthermore, studies on the parent 4,7-dichloroquinoline (B193633) have established that palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids proceed with high regioselectivity. cdnsciencepub.comcdnsciencepub.com The reaction preferentially occurs at the more reactive C4 position, allowing for the introduction of new aryl groups. cdnsciencepub.com For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid yields 7-chloro-4-phenylquinoline (B8680999) as the major product. cdnsciencepub.comcdnsciencepub.com This established principle of regioselective cross-coupling is directly applicable to this compound, enabling the synthesis of 7-chloro-2,4-diarylquinolines, which are scaffolds of interest in various research fields.
Table 1: Examples of Reactions on Related Chloro-Quinoline Scaffolds
| Starting Material | Reagents | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Phenylboronic acid, Pd(OAc)₂, Na₂CO₃, H₂O | 7-Chloro-4-phenylquinoline | Suzuki Coupling | 78% | cdnsciencepub.com |
| 4,7-Dichloroquinoline | Phenylboronic acid, Pd(Ph₃P)₄, Na₂CO₃, C₆H₆/EtOH/H₂O | 7-Chloro-4-phenylquinoline | Suzuki Coupling | 82% | cdnsciencepub.com |
| 4-Chloro-2-arylquinolines | N,N-Dimethylformamide (reflux) | 4-(Dimethylamino)-2-arylquinolines | Amination (SNAr) | Good | researchgate.net |
The ability to selectively functionalize this compound at two distinct positions makes it an ideal starting point for the construction of complex molecular architectures, including polymers and macrocycles. Research has shown that chlorinated benzoquinolines can be used as monomers in polymerization reactions. rsc.orgescholarship.org For example, polybenzoquinolines have been synthesized using an aza-Diels–Alder (Povarov) reaction-based methodology, demonstrating that halogenated quinoline-type structures can be incorporated into macromolecular chains. rsc.orgescholarship.org
While direct polymerization of this compound has not been extensively reported, its potential as an AB-type or AA-type monomer is clear. Sequential cross-coupling reactions—first at the C4 position and then at the C7 position—could be employed to create conjugated polymers where the 2-phenylquinoline (B181262) unit is a key repeating segment. Such materials are of interest for their potential electronic and photophysical properties.
Integration in Materials Science Research
Phenylquinoline derivatives are well-regarded for their applications in materials science, particularly in the field of optoelectronics. Their rigid, planar structure and inherent fluorescence are desirable characteristics for materials used in electronic devices.
The 2-phenylquinoline core is a known chromophore, and its derivatives have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, they have been explored as blue light-emitting materials and as ligands in phosphorescent emitters. Research on phenylquinoline-carbazole based iridium(III) complexes has shown their utility in producing red-emitting phosphorescent OLEDs (PhOLEDs). acs.org In these systems, the phenylquinoline moiety acts as a ligand that can be tuned to control the emission properties of the metal complex. acs.org
The dichloro-substitution pattern on this compound can be expected to modulate the electronic properties (HOMO/LUMO energy levels) of the resulting materials, which is a critical aspect of designing efficient OLEDs. While this specific isomer is not widely cited in OLED literature, related dichloro-diphenyl quinoline derivatives have been synthesized and characterized for their potential as blue organic phosphors. researchgate.net
The fluorescence of the quinoline ring system is one of its most studied features. The introduction of a phenyl group at the C2 position and chlorine atoms can significantly influence the photophysical properties, such as absorption/emission wavelengths and quantum yields.
Studies on various substituted 2-phenylquinolines provide insight into the expected behavior of derivatives from this compound. For instance, 5,7-dichloro-2-styrylquinolines have been investigated as potential light-emitting materials. researchgate.net The emission spectra of these compounds show significant shifts depending on solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net Other research has focused on the synthesis and photophysical properties of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, which exhibit fluorescence in the blue-to-green region of the spectrum. researchgate.net The introduction of chloro-substituents generally leads to a bathochromic (red) shift in the emission wavelength compared to the unsubstituted parent compound.
Table 2: Photoluminescent Properties of Related Phenylquinoline Derivatives
| Compound | Excitation (nm) | Emission (nm) | Solvent/State | Key Finding | Reference |
|---|---|---|---|---|---|
| 2(2',4'-dichloro phenyl)-4-phenyl quinoline | 370 | 462 | Powder | Intense blue emission; red-shifted compared to non-chlorinated analog. | |
| 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline | 373 | 434 | Powder | Intense blue emission with high quantum yield. | |
| 5,7-dichloro-2-styrylquinoline derivatives | ~360-380 | ~420-520 | Various Solvents | Emission is red-shifted in more polar solvents (ICT character). | researchgate.net |
| (2-Et-CVz-PhQ)₂Ir(pic-N-O)* | - | 689 | Device | Red phosphorescence for OLED application. | acs.org |
*Note: 2-Et-CVz-PhQ is 9-ethyl-2-(4-phenylquinolin-2-yl)-9H-carbazole.
Exploration in Agrochemical and Dye Chemistry
The quinoline skeleton is found in various biologically active compounds, including some with applications in agriculture. nih.gov While there is a lack of specific research detailing the use of this compound in agrochemicals, the general structural motif is of interest. For example, other chlorinated aromatic compounds, such as derivatives of chlorothalonil, are known and effective fungicides. nih.gov This suggests that the exploration of halogenated phenylquinolines as potential agrochemical agents could be a worthwhile research trajectory. The presence of reactive chlorine atoms allows for the synthesis of a library of derivatives that could be screened for various biological activities.
Similarly, in dye chemistry, conjugated aromatic systems like 2-phenylquinoline form the basis of many chromophores. The extended π-system can be chemically modified to tune the color and properties of the dye. The reactive C4-chloro position on this compound provides a convenient handle to attach auxochromic groups (e.g., amines, alkoxides) that can profoundly alter the absorption spectrum of the molecule, making it a potential intermediate for novel synthetic dyes.
Utility in Coordination Chemistry Research
The 2-phenylquinoline framework, the core of this compound, is an extensively utilized ligand in the synthesis of cyclometallated complexes, particularly with transition metals like iridium(III) and platinum(II). beilstein-journals.org Its reactivity with other metals, such as palladium(II), has also been a subject of investigation, leading to the development of novel ortho-palladated complexes. beilstein-journals.org In these reactions, the ligand coordinates with the metal center, forming highly stable structures. The formation of complexes from corresponding dichloro species often proceeds readily, indicating a high thermodynamic stability of the resulting chelate ring. acs.org
The coordination process can induce unique functional properties in the resulting metallomesogens. For instance, palladium(II) complexes derived from functionalized 2-phenylquinolines have been shown to exhibit thermotropic mesomorphism, a state of matter between liquid and solid crystal. beilstein-journals.org The nature of this liquid crystalline behavior is directly related to the ancillary ligands attached to the metal center. This allows for fine-tuning of the material's properties, potentially leading to a transition from a calamitic (rod-like) to a columnar mesophase. beilstein-journals.org The resulting complexes, which combine different molecular architectures, are of significant interest for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org The cytotoxicity and DNA binding ability of metal complexes involving phenylquinoline-type ligands have also been studied to evaluate their therapeutic potential. researchgate.net
Table 1: Research Findings in Coordination Chemistry of Phenylquinoline Ligands
| Metal Center | Ligand Type | Key Research Finding | Potential Application | Reference |
|---|---|---|---|---|
| Palladium(II) | Functionalized 2-phenylquinoline | Coordination induces thermotropic mesomorphism; the phase (calamitic vs. columnar) depends on the ancillary ligand. | OLED devices, advanced materials | beilstein-journals.org |
| Platinum(II) | Generic Dichloro Species | Complexes form readily, indicating high thermodynamic stability of the chelate ring. | Stable catalytic or therapeutic agents | acs.org |
| Various | Phenylquinoline-type ligands | Complexes studied for cytotoxicity and DNA binding ability. | Anticancer therapeutics | researchgate.net |
Scaffold Design for Advanced Therapeutic Research
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological receptors. researchgate.net This versatility makes this compound a valuable starting point for designing novel therapeutic agents. researchgate.net Contemporary research emphasizes the integration of rational drug design, the development of multi-target ligands, and prodrug methodologies to enhance the therapeutic potential of quinoline scaffolds. mdpi.compreprints.orgnih.gov
Rational drug design aims to develop new medicines based on a detailed understanding of biological targets and molecular interactions. For quinoline scaffolds, these strategies involve targeted synthetic modifications to improve receptor selectivity and pharmacokinetic properties. mdpi.combenthamscience.com
Key strategies include:
Structure-Activity Relationship (SAR) Studies: SAR studies investigate how chemical structure correlates with biological activity. For quinolines, research has shown that the type and position of substituents dramatically affect pharmacological efficacy. rsc.org For example, the introduction of a chlorine atom at the 7-position of certain quinoline derivatives strengthens their antagonism at NMDA receptors. mdpi.compreprints.org The presence of electron-withdrawing groups like chlorine can enhance activity, while electron-donating groups may reduce it, depending on the specific biological target. rsc.org
Computational Modeling: In silico techniques such as molecular docking are used to predict the binding affinity and interaction modes of quinoline derivatives with their biological targets, such as enzymes or receptors. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. mdpi.com
Bioisosteric Replacement and Functional Group Modification: This involves replacing parts of the molecule with other groups that retain the desired biological activity while improving other properties. For quinolines, this can include introducing groups to block metabolic pathways that would otherwise inactivate the drug, thereby enhancing its in vivo activity. benthamscience.com Halogenation, particularly chlorination, is a common modification used to alter a molecule's metabolic profile and binding conformation. mdpi.compreprints.org
Table 2: Rational Design Strategies for Quinoline-Based Compounds
| Design Strategy | Description | Example Outcome for Quinoline Scaffolds | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically altering substituents to determine their effect on biological activity. | Chlorination at the 7-position enhances NMDA receptor antagonism. | mdpi.compreprints.org |
| Computational Docking | Using computer models to predict how a ligand binds to a protein target. | Predicted the binding of 2-phenylquinoline derivatives to DNA gyrase, guiding synthesis. | nih.gov |
| Metabolism Blocking | Introducing chemical groups to prevent metabolic inactivation of the drug. | Judicious modification of functional groups enhances antimalarial activity in vivo. | benthamscience.com |
The traditional "one drug, one target" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, which aims to design single molecules that can interact with multiple targets. nih.gov This Multi-Target-Directed Ligand (MTDL) approach is a crucial strategy in modern oncology and neurodegenerative disease research to overcome the limitations of single-target therapies, such as the development of drug resistance. mdpi.comub.edu
The quinoline scaffold is well-suited for the development of MTDLs. nih.gov By modifying substituents at various positions on the quinoline ring, researchers can design compounds that interact with several critical targets simultaneously. mdpi.com For example, one study focused on designing quinoline-based derivatives to synergistically inhibit three different proteins involved in cancer progression: topoisomerase I, bromodomain-containing protein 4 (BRD4), and a drug-efflux pump (ABCG2). mdpi.com This approach has the potential to create more effective anticancer agents and reduce the likelihood of adverse drug interactions. mdpi.com
Table 3: Examples of Quinoline-Based Multi-Target Ligands
| Quinoline Derivative Class | Biological Targets | Therapeutic Area | Reference |
|---|---|---|---|
| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I, BRD4, ABCG2 | Oncology | mdpi.com |
| Tasquinimod | HDAC4, Aryl hydrocarbon receptor | Oncology, Immunomodulation | mdpi.com |
| Heterofused Quinolines | Acetylcholinesterase, other CNS targets | Alzheimer's Disease | ub.edu |
A significant challenge in the development of many quinoline-based drug candidates is their poor aqueous solubility or inability to cross biological barriers like the blood-brain barrier (BBB). mdpi.commdpi.com A prodrug is an inactive or less active form of a drug that is converted into the active parent drug within the body through enzymatic or chemical processes. This approach is widely used to overcome pharmacokinetic limitations. mdpi.compreprints.org
For quinoline-based compounds, common prodrug strategies include:
Esterification: Polar groups on the quinoline scaffold, such as hydroxyl or carboxylic acid moieties, can be temporarily masked through esterification. This increases the molecule's lipophilicity, enhancing its ability to permeate membranes. Once inside the target tissue, endogenous esterase enzymes cleave the ester bond, releasing the active drug where it is needed. mdpi.compreprints.orgmdpi.com
Phosphate (B84403) Esters: For compounds needing improved water solubility, particularly for intravenous or aerosol delivery, phosphate esters can be created. A fluoroquinolone prodrug was successfully prepared as a phosphate ester, which demonstrated a marked increase in water solubility and was effectively converted to the active parent drug by alkaline phosphatase enzymes in vivo. acs.org
Hybrid Molecules: Synthesizing hybrid molecules that combine the quinoline core with lipid-soluble components is another avenue to improve permeability and bioavailability. mdpi.com
These bioreversible modifications are a key strategy for advancing promising quinoline compounds from the laboratory to clinical applications by improving their delivery and pharmacokinetic profiles. mdpi.com
Table 4: Prodrug Strategies for Quinoline-Based Compounds
| Prodrug Strategy | Modification | Purpose | Activation Mechanism | Reference |
|---|---|---|---|---|
| Ester Prodrug | Masking polar groups (e.g., -OH, -COOH) with an ester linkage. | Enhance lipophilicity, improve membrane permeability (e.g., across BBB). | Cleavage by endogenous esterases in blood or target tissue. | mdpi.commdpi.com |
| Phosphate Prodrug | Adding a phosphate ester group. | Increase aqueous solubility for specific delivery routes (e.g., aerosol). | Cleavage by alkaline phosphatase enzymes. | acs.org |
| Hybridization | Combining the quinoline core with lipid-soluble moieties. | Improve overall bioavailability and permeability. | Metabolic cleavage of the hybrid structure. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
